4-(2-Amino-3-phenylpropyl)phenol
Description
4-(2-Amino-3-phenylpropyl)phenol is a phenolic derivative characterized by a phenol ring substituted with a 2-amino-3-phenylpropyl chain. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol. The compound’s structure combines a polar primary amine group and a lipophilic phenylpropyl chain, creating a unique balance of hydrophilicity and hydrophobicity.
Properties
CAS No. |
80396-15-2 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(2-amino-3-phenylpropyl)phenol |
InChI |
InChI=1S/C15H17NO/c16-14(10-12-4-2-1-3-5-12)11-13-6-8-15(17)9-7-13/h1-9,14,17H,10-11,16H2 |
InChI Key |
PKGDOHQZUGWVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, 4-bromophenol can be reacted with 2-amino-3-phenylpropylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(2-Amino-3-phenylpropyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced phenolic compounds.
Substitution: Nitro, sulfonyl, and other substituted phenolic derivatives.
Scientific Research Applications
4-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron donation, while the amino group can engage in protonation and deprotonation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility: The primary amine in 4-(2-Amino-3-phenylpropyl)phenol significantly enhances its polarity compared to non-aminated analogs like 4-[3-(4-hydroxyphenyl)propyl]phenol. In contrast, esterified derivatives (e.g., 4-acetoxystyrene) exhibit higher lipophilicity due to acetyl groups, favoring membrane permeability but reducing aqueous solubility .
Reactivity: The amine group enables reactions such as Schiff base formation or acetylation, which are absent in hydroxyl-substituted analogs. For example, 4-[3-(4-hydroxyphenyl)propyl]phenol may undergo esterification or etherification, while the target compound’s amine can participate in nucleophilic substitutions .
This contrasts with 4-amino-2-phenylphenol, where the planar phenyl group adjacent to the amine may favor π-π stacking but limit 3D binding versatility .
Limitations and Knowledge Gaps
- Limited experimental data (e.g., melting point, logP) for 4-(2-Amino-3-phenylpropyl)phenol necessitates reliance on structural analogies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
